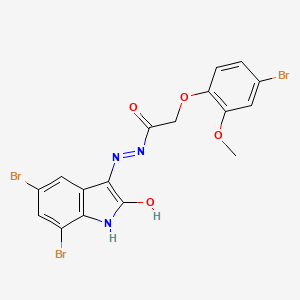![molecular formula C22H30N2O B6132705 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6132705.png)
2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, N-(3-methylbenzyl)-N-(4-methylbenzyl)piperazine-1-ethanol.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound may act as a serotonin and norepinephrine reuptake inhibitor, which can lead to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol can induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the replication of the influenza virus and the growth of fungi. In addition, it has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the research on 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, research could focus on improving the solubility of this compound, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 3-methylbenzylamine and 4-methylbenzylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallization steps to obtain the final compound.
Aplicaciones Científicas De Investigación
2-[4-(3-methylbenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, antiviral, and antifungal properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-18-6-8-20(9-7-18)16-24-12-11-23(17-22(24)10-13-25)15-21-5-3-4-19(2)14-21/h3-9,14,22,25H,10-13,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAUIOUSXVEFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-diethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6132626.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)

![N-(2,5-dimethylphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B6132666.png)
![2-(3-butenoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132672.png)
![1-(diethylamino)-3-[5-({[3-(1H-imidazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6132677.png)
![4-hydroxy-4-methyl-3-[2-(2-methyl-5-nitro-1H-indol-3-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6132685.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6132696.png)
![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6132707.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B6132717.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6132718.png)
